methyl 3-(4-methoxypyridin-2-yl)-3-oxopropanoate
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Overview
Description
Methyl 3-(4-methoxypyridin-2-yl)-3-oxopropanoate is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a methoxy group attached to the pyridine ring, which significantly influences its chemical properties and reactivity. Pyridine derivatives are widely studied due to their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(4-methoxypyridin-2-yl)-3-oxopropanoate typically involves the reaction of 4-methoxypyridine with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a nucleophilic substitution mechanism, where the methoxy group on the pyridine ring activates the position for substitution by the acetoacetate moiety. The reaction is usually carried out under reflux conditions in an organic solvent like ethanol or methanol .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as palladium or nickel complexes, can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-methoxypyridin-2-yl)-3-oxopropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the ester group can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of alcohols.
Substitution: The methoxy group on the pyridine ring can be substituted by nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amino or thiol-substituted pyridine derivatives.
Scientific Research Applications
Methyl 3-(4-methoxypyridin-2-yl)-3-oxopropanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 3-(4-methoxypyridin-2-yl)-3-oxopropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group on the pyridine ring enhances its binding affinity to these targets, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in metabolic processes, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(4-hydroxypyridin-2-yl)-3-oxopropanoate
- Methyl 3-(4-chloropyridin-2-yl)-3-oxopropanoate
- Methyl 3-(4-aminopyridin-2-yl)-3-oxopropanoate
Uniqueness
Methyl 3-(4-methoxypyridin-2-yl)-3-oxopropanoate is unique due to the presence of the methoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This functional group enhances its solubility in organic solvents and its ability to participate in various chemical reactions, making it a valuable compound in synthetic chemistry .
Properties
CAS No. |
2111558-14-4 |
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Molecular Formula |
C10H11NO4 |
Molecular Weight |
209.20 g/mol |
IUPAC Name |
methyl 3-(4-methoxypyridin-2-yl)-3-oxopropanoate |
InChI |
InChI=1S/C10H11NO4/c1-14-7-3-4-11-8(5-7)9(12)6-10(13)15-2/h3-5H,6H2,1-2H3 |
InChI Key |
XUYOTBWWAGGPNM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC=C1)C(=O)CC(=O)OC |
Purity |
0 |
Origin of Product |
United States |
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